REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6](C)[CH:7]=1.[ClH:10].ClCl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[Cl:9][C:3]1[C:2]([Cl:10])=[CH:7][C:6]([C:13]([Cl:17])([Cl:15])[Cl:14])=[CH:5][N:4]=1
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Name
|
|
Quantity
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64 g
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Type
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reactant
|
Smiles
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BrC=1C(=NC=C(C1)C)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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650 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the suspension heated
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Type
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CUSTOM
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Details
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was bubbled into the mixture, with illumination from an ultra-violet light source
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Type
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TEMPERATURE
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Details
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After 41/2 hours, the mixture was cooled
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Duration
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2 h
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(Cl)(Cl)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |